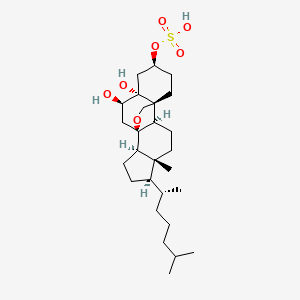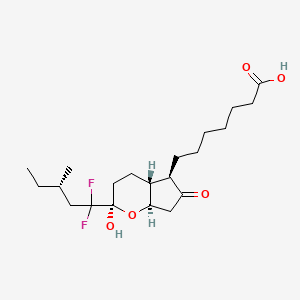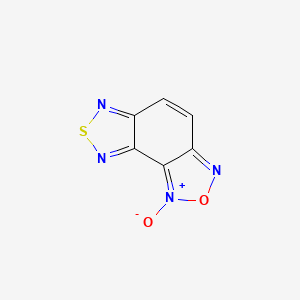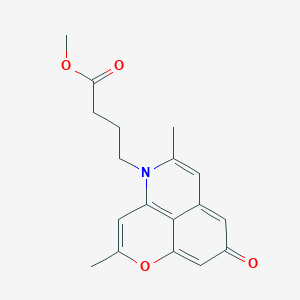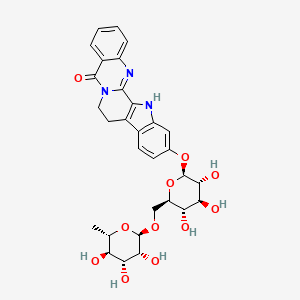
Rizatriptan sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rizatriptan sulfate is a second-generation triptan used primarily for the acute treatment of migraines with or without aura. It is a selective agonist for serotonin (5-HT) 1B and 5-HT 1D receptors, which are involved in the pathophysiology of migraines . This compound was first approved in the United States in 1998 and is available in various formulations, including oral tablets, orally disintegrating tablets, and oral films .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rizatriptan involves the construction of an indole ring on 3-methyl-4-nitrobenzoic acid methyl ester using the Leimgruber-Batcho reaction. The indole intermediate is then further converted to rizatriptan . The process involves several steps, including the treatment of the indole intermediate with oxalyl chloride to obtain an oxoacetyl indole carboxylate intermediate, which is then converted to rizatriptan .
Industrial Production Methods: Industrial production of rizatriptan sulfate typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: Rizatriptan sulfate undergoes various chemical reactions, including:
Oxidation: Rizatriptan can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert rizatriptan to its reduced forms.
Substitution: Substitution reactions can occur at different positions on the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of rizatriptan, which may have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Rizatriptan sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of indole derivatives.
Biology: Research on this compound helps in understanding the role of serotonin receptors in migraine pathophysiology.
Medicine: It is extensively studied for its efficacy and safety in treating acute migraine attacks.
Mechanism of Action
Rizatriptan sulfate acts as an agonist at serotonin 5-HT 1B and 5-HT 1D receptors. By binding to these receptors, rizatriptan induces vasoconstriction of cranial blood vessels, which helps alleviate migraine symptoms. It also inhibits the release of calcitonin gene-related peptide (CGRP) from sensory neurons in the trigeminal nerve, reducing inflammation and pain associated with migraines .
Similar Compounds:
Sumatriptan: Another triptan used for migraine treatment, with a similar mechanism of action but different pharmacokinetic properties.
Zolmitriptan: Similar to rizatriptan, it is used for acute migraine treatment and has a comparable mechanism of action.
Naratriptan: Known for its longer half-life and slower onset of action compared to rizatriptan.
Uniqueness of this compound: this compound is unique due to its rapid onset of action and high efficacy in treating acute migraine attacks. It is often preferred over other triptans for its quick relief and better tolerability . Additionally, rizatriptan has been found to be more effective in a higher percentage of individuals compared to other triptans .
properties
CAS RN |
159776-67-7 |
|---|---|
Molecular Formula |
C30H42N10O5S |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine;sulfuric acid;hydrate |
InChI |
InChI=1S/2C15H19N5.H2O4S.H2O/c2*1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;1-5(2,3)4;/h2*3-4,7-8,10-11,17H,5-6,9H2,1-2H3;(H2,1,2,3,4);1H2 |
InChI Key |
SMWLLNMVQNVPLD-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.O.OS(=O)(=O)O |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




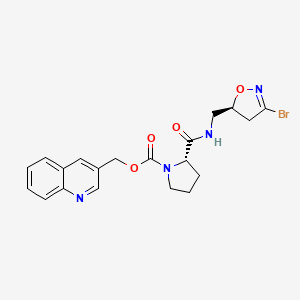
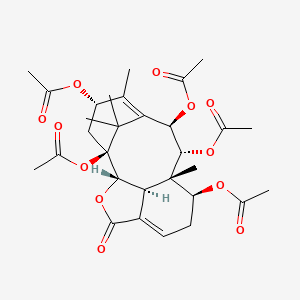
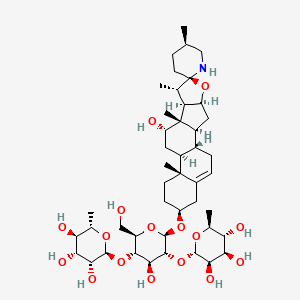
![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;dihydrochloride](/img/structure/B1258445.png)
